2-cyclohexyl-N-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
- React the intermediate with furan-2-ylmethyl chloride.
- Conditions: Reflux in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the isoindole core, followed by the introduction of the cyclohexyl and furan-2-ylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
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Step 1: Preparation of Isoindole Core
- React phthalic anhydride with ammonia to form isoindole-1,3-dione.
- Conditions: Reflux in ethanol.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The furan ring can undergo oxidation to form furan-2-carboxylic acid.
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction
- The isoindole core can be reduced to form a dihydroisoindole derivative.
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution
- The furan ring can undergo electrophilic substitution reactions.
- Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Dihydroisoindole derivative.
Substitution: Brominated furan derivatives.
Scientific Research Applications
2-cyclohexyl-N-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
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Medicinal Chemistry
- Potential use as a scaffold for drug development.
- Investigated for its anti-inflammatory and anticancer properties.
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Materials Science
- Used in the synthesis of novel polymers and materials with unique properties.
- Potential applications in organic electronics and photonics.
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Biological Studies
- Studied for its interactions with biological macromolecules.
- Potential use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and isoindole core play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-(2-furylmethyl)acetamide
- N2-cyclohexyl-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine
Uniqueness
- The presence of both the furan and isoindole moieties in 2-cyclohexyl-N-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide makes it unique compared to similar compounds.
- The combination of these functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(21-12-15-7-4-10-26-15)13-8-9-16-17(11-13)20(25)22(19(16)24)14-5-2-1-3-6-14/h4,7-11,14H,1-3,5-6,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVQPMWQDFKMIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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